molecular formula C14H26N2O3 B2845622 (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate CAS No. 1332765-87-3

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate

Cat. No. B2845622
CAS RN: 1332765-87-3
M. Wt: 270.373
InChI Key: DNFOKHIIJKALAW-NSHDSACASA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

An efficient method for the synthesis of highly functionalized piperidines via one-pot domino reaction of β -ketoesters, aromatic aldehydes, and aromatic amines has been reported . This multicomponent coupling was catalyzed by TMSI in methanol at room temperature, giving desired substituted pyridines in moderate to good yields .


Molecular Structure Analysis

The piperidine ring system is one of the most regular motifs found in many naturally occurring alkaloids . For example, 1,4-disubstituted piperidine scaffolds have been used as established drugs because of their wide range of biological activities such as anti-bacterial , antimalarial , anti-inflammatory , and more.


Chemical Reactions Analysis

In the perspective of green chemistry, the main challenge for organic chemists is to develop synthetic routes to selectively prepare molecular scaffolds with structural diversity under eco-benign conditions . Multicomponent reactions (MCRs) have already emerged as a useful tool for the construction of complex and novel molecular structures due to their advantages over conventional multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. While specific information for “(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate” is not available, piperidine derivatives typically exhibit properties that make them useful in pharmaceutical applications .

Scientific Research Applications

1. Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed. This compound is a useful intermediate in the synthesis of nociceptin antagonists, demonstrating the application of similar compounds in medicinal chemistry (H. Jona et al., 2009).

2. Key Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, structurally related to the specified compound, serves as a key intermediate in the synthesis of Vandetanib, an important pharmaceutical agent. This highlights the relevance of such compounds in the development of therapeutic drugs (Min Wang et al., 2015).

3. Synthesis of Bioactive Alkaloids

The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, closely related to the compound , were used to prepare biologically active alkaloids like sedridine, allosedridine, and coniine in a stereoselective way. This underscores the utility of such compounds in synthesizing various biologically active molecules (D. Passarella et al., 2005).

4. Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

The compound tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which is structurally related, has been used in the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives. This demonstrates its application in the synthesis of complex amino acid derivatives (J. Marin et al., 2004).

5. Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, similar in structure, is an important intermediate in the synthesis of biologically active compounds like crizotinib (Dejia Kong et al., 2016).

Mechanism of Action

While the specific mechanism of action for “(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate” is not available, piperidine derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, substituted piperidines have been identified as an important class of therapeutic agents in the treatment of various diseases , indicating a promising future direction for research in this area.

properties

IUPAC Name

tert-butyl (3S)-3-(2-methylpropanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOKHIIJKALAW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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